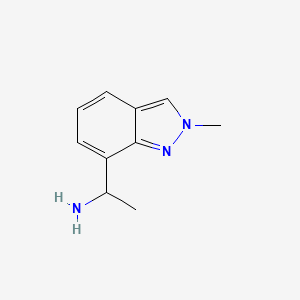![molecular formula C10H12FN5O10P2-2 B12080449 [5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(2’-fluoro-2’-deoxyadenylic acid) is a synthetic polymer that has garnered significant interest in the biomedical field. This compound is a modified nucleic acid where the hydrogen atom at the 2’ position of the ribose sugar is replaced with a fluorine atom. This modification imparts unique properties to the polymer, making it a valuable tool in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Poly(2’-fluoro-2’-deoxyadenylic acid) is synthesized through the chemical transformation of 2’-deoxy-2’-fluoroadenosine to its 5’-diphosphate form. This intermediate is then polymerized using polynucleotide phosphorylase. The polymerization process proceeds smoothly, yielding the desired polymer with a yield of approximately 55% .
Industrial Production Methods
In an industrial setting, the production of poly(2’-fluoro-2’-deoxyadenylic acid) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) are essential to produce the polymer on a large scale.
Chemical Reactions Analysis
Types of Reactions
Poly(2’-fluoro-2’-deoxyadenylic acid) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer, potentially altering its properties.
Substitution: The fluorine atom in the polymer can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of poly(2’-fluoro-2’-deoxyadenylic acid).
Scientific Research Applications
Poly(2’-fluoro-2’-deoxyadenylic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorine substitution in nucleic acids.
Biology: The polymer is employed in various biological assays to investigate its interactions with enzymes and other biomolecules.
Medicine: Poly(2’-fluoro-2’-deoxyadenylic acid) shows promise in targeted drug delivery systems.
Mechanism of Action
The mechanism of action of poly(2’-fluoro-2’-deoxyadenylic acid) involves its interaction with specific molecular targets. The fluorine substitution alters the polymer’s conformation, affecting its binding affinity to enzymes and other proteins. This can lead to the inhibition or activation of various biochemical pathways, depending on the context .
Comparison with Similar Compounds
Poly(2’-fluoro-2’-deoxyadenylic acid) can be compared to other similar compounds, such as:
Poly(2’-deoxyadenylic acid): Unlike poly(2’-fluoro-2’-deoxyadenylic acid), this polymer lacks the fluorine substitution, resulting in different chemical and biological properties.
Poly(2’-azido-2’-deoxyadenylic acid): This compound has an azido group instead of a fluorine atom, leading to distinct reactivity and applications.
Poly(2’-fluoro-2’-deoxyadenylic acid) stands out due to its unique fluorine substitution, which imparts enhanced stability and selectivity in various applications.
Properties
Molecular Formula |
C10H12FN5O10P2-2 |
|---|---|
Molecular Weight |
443.18 g/mol |
IUPAC Name |
[5-(6-amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C10H14FN5O10P2/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-5(17)6(26-28(21,22)23)3(25-9)1-24-27(18,19)20/h2-3,5-6,9,17H,1H2,(H2,12,14,15)(H2,18,19,20)(H2,21,22,23)/p-2 |
InChI Key |
FWZDRSVQWVESFS-UHFFFAOYSA-L |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


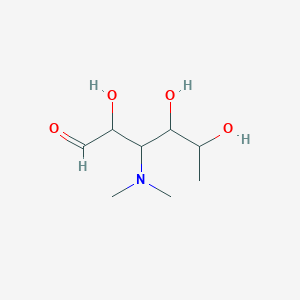

![O-[2-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine](/img/structure/B12080386.png)
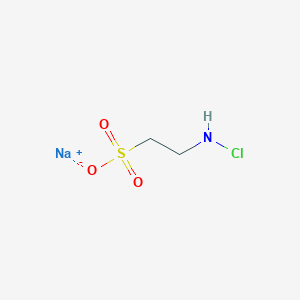
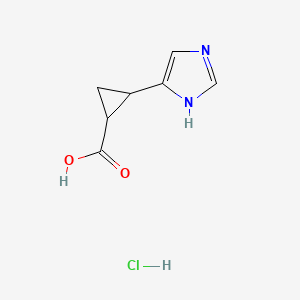

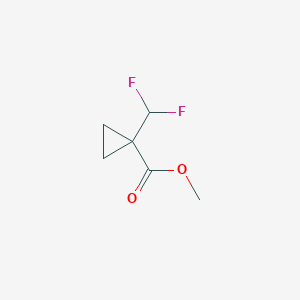

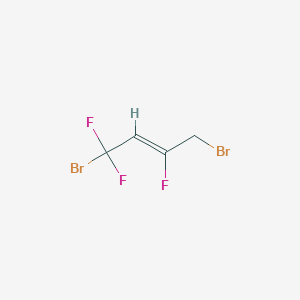
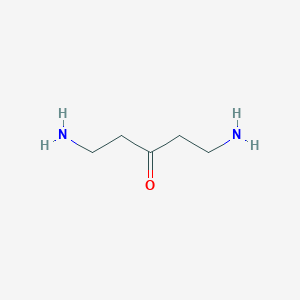
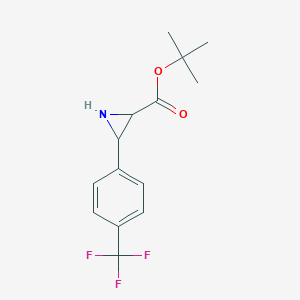
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B12080457.png)
![1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12080461.png)
